![molecular formula C10H17NOSSi B12559044 2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- CAS No. 143266-40-4](/img/structure/B12559044.png)
2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with N-methyl-N-[(trimethylsilyl)methyl]amine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiophene-2-carboxamide, N-ethyl-N-methyl-
- Thiophene-2-carboxamide, N-ethyl-N-2-ethylhexyl-
- 5-Methyl-N-(5-methyl-2-pyridinyl)-2-thiophenecarboxamide
Uniqueness
2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]- is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity in certain reactions. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
143266-40-4 |
|---|---|
Molekularformel |
C10H17NOSSi |
Molekulargewicht |
227.40 g/mol |
IUPAC-Name |
N-methyl-N-(trimethylsilylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H17NOSSi/c1-11(8-14(2,3)4)10(12)9-6-5-7-13-9/h5-7H,8H2,1-4H3 |
InChI-Schlüssel |
VMYLIXXLTGPCEE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C[Si](C)(C)C)C(=O)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


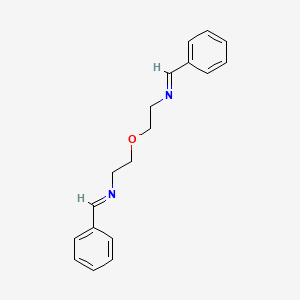
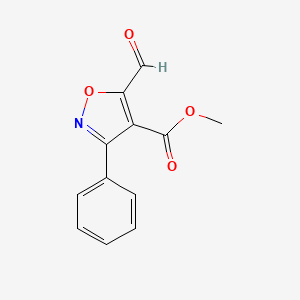
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
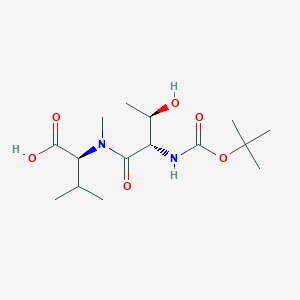
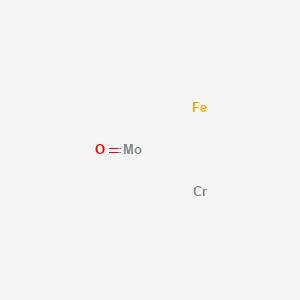
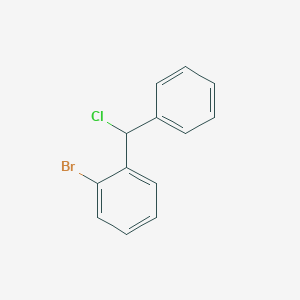
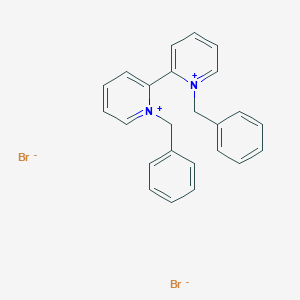
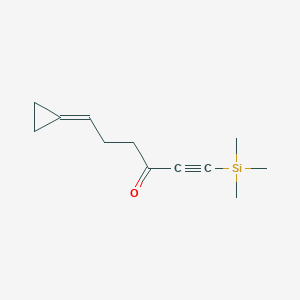
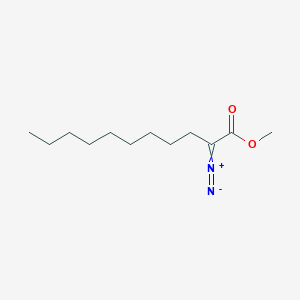
![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
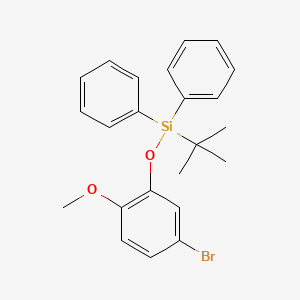
![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)

![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
